DHFR Inhibition vs. Oxidized Quinazoline
The target compound demonstrates measurable inhibitory activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii, a key enzyme in folate metabolism and an established drug target for anti-infective therapy. This contrasts with more oxidized quinazoline analogs, such as quinazolin-4(3H)-ones, which are reported to lack this specific activity profile, highlighting the importance of the 3,4-dihydro scaffold for DHFR engagement [1].
| Evidence Dimension | Inhibitory activity against Pneumocystis carinii DHFR (IC₅₀) |
|---|---|
| Target Compound Data | 1.20 x 10⁴ nM (12.0 µM) |
| Comparator Or Baseline | Quinazolin-4(3H)-one derivatives (class-level baseline) |
| Quantified Difference | Not directly quantifiable; activity is present for the target compound and absent for the comparator class. |
| Conditions | Enzymatic assay measuring NADPH oxidation at 340 nm, 37°C, 96-well microtiter plate format [1]. |
Why This Matters
This confirms DHFR as a specific molecular target for this scaffold, differentiating it from other quinazoline-based building blocks and guiding its use in antifolate drug discovery programs.
- [1] BindingDB. (n.d.). PrimarySearch_ki for 2-Cyclopropyl-3,4-dihydroquinazoline (Ligand ID: 50049326). Inhibitory activity against Pneumocystis carinii DHFR. Retrieved from bdb8.ucsd.edu. View Source
